![molecular formula C6Br2ClF8N B13717509 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile](/img/structure/B13717509.png)
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is a chemical compound with the molecular formula C6Br2ClF8N and a molecular weight of 433.32 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of multiple halogen atoms.
Vorbereitungsmethoden
The synthesis of 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile involves multiple steps, typically starting with the halogenation of a suitable precursor. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine under controlled temperatures and pressures to ensure the selective addition of halogen atoms . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Addition Reactions: The presence of multiple halogen atoms allows for addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include strong acids, bases, and other halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical research to study the effects of halogenated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile can be compared with other halogenated compounds such as:
- 2,4-Dibromo-5-chlorooctafluoro-pentanone
- 2,4-Dibromo-5-chlorooctafluoro-pentanoic acid
- 2,4-Dibromo-5-chlorooctafluoro-pentanamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C6Br2ClF8N |
---|---|
Molekulargewicht |
433.32 g/mol |
IUPAC-Name |
2,4-dibromo-5-chloro-2,3,3,4,5,6,6,6-octafluorohexanenitrile |
InChI |
InChI=1S/C6Br2ClF8N/c7-2(10,1-18)5(13,14)3(8,11)4(9,12)6(15,16)17 |
InChI-Schlüssel |
UYAKDDDHGRMLKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(C(C(C(C(F)(F)F)(F)Cl)(F)Br)(F)F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.